Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate is a bicyclic compound notable for its unique structural characteristics and potential applications in medicinal chemistry. This compound belongs to the class of diazabicyclic compounds, which are recognized for their diverse biological activities and utility in drug design.
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate is classified as an organic compound within the category of bicyclic amines. Its structural framework includes two nitrogen atoms integrated into a bicyclic system, contributing to its chemical reactivity and interaction with biological systems.
The synthesis of tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate typically involves multi-step reactions that may include cyclization processes and functional group transformations.
Technical Details:
The molecular structure of tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate can be represented using various notations:
CC(C)(C)OC(=O)N1CCNC2CCC21
1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3
This indicates a complex arrangement of carbon, nitrogen, and oxygen atoms forming a bicyclic framework with tert-butyl and carboxylate functional groups.
The compound's physical properties include:
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate can participate in various chemical reactions due to its functional groups:
Technical Details:
The mechanism of action for tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate is primarily associated with its interaction with biological targets:
Data:
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate typically appears as a white to yellow solid or semi-solid at room temperature.
Key chemical properties include:
Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate has several applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: